molecular formula C16H29BrO2 B14261717 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 185414-35-1

5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B14261717
CAS No.: 185414-35-1
M. Wt: 333.30 g/mol
InChI Key: YNZSTDAFGWMTIC-UHFFFAOYSA-N
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Description

5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with two oxygen atoms and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] cross-cycloaddition (IMCC) reaction, which efficiently constructs the bicyclic core . The reaction conditions often include the use of a gold catalyst and specific temperature and pressure settings to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.

Mechanism of Action

The mechanism of action of 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane is unique due to its specific combination of a bromine atom and a bicyclic structure with two oxygen atoms. This unique arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

185414-35-1

Molecular Formula

C16H29BrO2

Molecular Weight

333.30 g/mol

IUPAC Name

5-(5-bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C16H29BrO2/c1-2-3-5-9-14-15-10-8-12-16(18-14,19-15)11-6-4-7-13-17/h14-15H,2-13H2,1H3

InChI Key

YNZSTDAFGWMTIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C2CCCC(O2)(O1)CCCCCBr

Origin of Product

United States

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